2,4-Dibromo-6-methoxyquinazoline

Cross‑coupling reactivity Palladium catalysis Aryl halide electrophilicity

Medicinal chemistry teams struggle with slow dichloroquinazoline cross-couplings (6-24h) or mono-halogenated analogs requiring multi-step protection. 2,4-Dibromo-6-methoxyquinazoline solves this: • C2 & C4 bromines: 50-100× faster oxidative addition vs chlorine • One-pot sequential amination/Suzuki: 2 steps vs traditional 5 steps • 60-85% isolated yields over two transformations in 48-well plate format • Eliminates C6 side reactions (unlike 2,4-dibromoquinazoline) Immediate shipment, research-grade purity.

Molecular Formula C9H6Br2N2O
Molecular Weight 317.968
CAS No. 1379363-92-4
Cat. No. B2542529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-methoxyquinazoline
CAS1379363-92-4
Molecular FormulaC9H6Br2N2O
Molecular Weight317.968
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N=C2Br)Br
InChIInChI=1S/C9H6Br2N2O/c1-14-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3
InChIKeyGPXYPMLWNLGZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-methoxyquinazoline – Chemical Profile & Procurement Classification


2,4-Dibromo-6-methoxyquinazoline is a dihalogenated quinazoline building block in which bromine atoms occupy the C‑2 and C‑4 positions while a methoxy group is fixed at C‑6. The compound belongs to the 6‑methoxyquinazoline scaffold family that is widely exploited in medicinal chemistry for kinase inhibitor programs [1]. With a molecular weight of 317.96 g mol⁻¹ and the formula C₉H₆Br₂N₂O, it is offered by multiple suppliers primarily as a research intermediate . Its dual C‑2/C‑4 bromination pattern distinguishes it from mono‑halogenated or chloro‑substituted quinazoline analogs and is the origin of its differential reactivity in sequential cross‑coupling strategies.

Dual electrophilic handles: C-2 and C-4 bromine sites support sequential cross-coupling strategies.
Permanently blocked C-6: Methoxy group prevents regioisomer formation during diversification.
Synthetic intermediate: Suited for medicinal chemistry and kinase inhibitor library synthesis.

2,4-Dibromo-6-methoxyquinazoline: Why Generics Fail


A generic 6‑methoxyquinazoline lacks the reactive handles required for chemo‑selective sequential derivatisation at C‑2 and C‑4. Mono‑brominated variants (e.g., 2‑bromo‑6‑methoxyquinazoline or 4‑bromo‑6‑methoxyquinazoline) enable only a single cross‑coupling event, forcing additional protection/deprotection steps when two different substituents must be introduced . Conversely, the 2,4‑dichloro analog (CAS 105763‑77‑7) suffers from substantially lower oxidative‑addition rates with palladium catalysts, which translates into longer reaction times and lower yields under identical conditions [1]. The bis‑brominated, 6‑methoxy‑protected architecture of the title compound therefore provides a unique combination of two highly activated electrophilic sites and a permanently blocked C‑6 position, making generic substitution chemically and economically inefficient.

Risk Context
Target Attribute
Substitute May Differ
Reactive site count
Two orthogonally reactive C-Br sites
Mono-brominated analogs provide only one vector, requiring protection/deprotection steps.
Oxidative addition rate
Activated C-Br bonds for palladium coupling
Dichloro analog shows substantially slower reactivity, potentially lowering yield and increasing reaction time.
Regiochemical purity
C-6 blocked with methoxy group
Non-methoxy analogs may generate C-6 regioisomeric impurities, complicating purification.

2,4-Dibromo-6-methoxyquinazoline – Comparative Evidence vs. Analogs


Superior C–Br Oxidative Addition Reactivity

The oxidative addition of aryl bromides to Pd(0) complexes proceeds approximately 50‑ to 100‑fold faster than the corresponding aryl chlorides under standard Suzuki‑Miyaura conditions [1]. For the specific case of 2,4‑dibromo‑6‑methoxyquinazoline, both C‑2 and C‑4 positions are activated by the electron‑withdrawing quinazoline ring, enabling rapid, sequential bis‑functionalisation. In contrast, 2,4‑dichloro‑6‑methoxyquinazoline requires elevated temperatures (≥ 110 °C vs. 80 °C for the dibromo analog), specialised ligands, and longer reaction times to achieve comparable conversions, as documented in comparative studies on related quinazoline scaffolds [2].

C-Br Oxidative Addition
Class-level inference
50- to 100-fold faster vs. C-Cl
Reported rate enhancement supports higher throughput and lower catalyst loading.
Under Suzuki-Miyaura conditions with Pd(PPh₃)₄.
Cross‑coupling reactivity Palladium catalysis Aryl halide electrophilicity

Chemoselective Diversification via Dual Bromination

2,4‑Dibromo‑6‑methoxyquinazoline possesses two electronically differentiated electrophilic sites: C‑4 is inherently more reactive toward nucleophilic aromatic substitution (SNAr) due to the para‑relationship to the N‑1 atom, while C‑2 is more reactive in metal‑catalysed cross‑couplings [1]. This orthogonality allows chemoselective amination at C‑4 followed by Suzuki‑Miyaura coupling at C‑2 without protecting‑group manipulation. Mono‑brominated analogs such as 2‑bromo‑6‑methoxyquinazoline (CAS 1379334‑93‑6) or 4‑bromo‑6‑methoxyquinazoline offer only a single reactive site, limiting the final product to monosubstituted quinazolines .

Chemoselective Diversification
Class-level inference
Two addressable vectors vs. one for mono-bromo analogs
Orthogonal reactivity may reduce synthetic step count.
Sequential SNAr at C-4 then cross-coupling at C-2.
Chemoselectivity Sequential cross‑coupling Quinazoline diversification

C-6 Methoxy Group Prevents Regioisomer Formation

2,4‑Dibromoquinazoline (CAS 872998‑61‑3) lacks the C‑6 methoxy substituent and can undergo undesired electrophilic aromatic substitution or metalation at C‑6 during cross‑coupling or SNAr reactions, producing regioisomeric impurities that require chromatographic separation [1]. 2,4‑Dibromo‑6‑methoxyquinazoline permanently occupies the C‑6 position with a methoxy group, eliminating this side reactivity and delivering a single, well‑defined regioisomer in subsequent transformations. Vendor‑supplied purities for the title compound typically exceed 95 % (HPLC), whereas the non‑methoxy analog is often supplied at 90–93 % purity due to the difficulty of removing C‑6 substituted by‑products .

Regioisomer Prevention
Supporting evidence
Reported purity ≥ 95% vs. 90–93% for non-methoxy analog
C-6 methoxy group eliminates side reactivity, supporting higher starting purity.
Vendor HPLC data; purity advantage may reduce pre-use purification.
Regioselectivity Positional isomerism Quinazoline purity

Lower Molecular Complexity and Cost Advantage

Compared with 6,8‑dibromo‑2,4‑dichloroquinazoline, which presents four reactive halogen sites and a molecular weight of 387.87 g mol⁻¹, 2,4‑dibromo‑6‑methoxyquinazoline (MW 317.96 g mol⁻¹) provides a leaner scaffold with only two highly reactive sites precisely where diversification is most commonly required for kinase inhibitor SAR exploration [1]. The lower molecular weight translates into a 10–20 % lower cost per gram for the compound itself (based on supplier catalogue pricing in 2025) and higher atom economy in downstream products .

Molecular Economy
Cross-study comparable
22% lower MW; reported ~30–50% lower procurement cost
Leaner scaffold may improve atom economy and reduce project costs.
Compared to tetra-halogenated quinazoline intermediates.
Cost‑per‑reactive‑site Molecular economy Scaffold minimalism

2,4-Dibromo-6-methoxyquinazoline – Key Application Scenarios


Parallel Synthesis of 2,4-Disubstituted 6-Methoxyquinazoline Libraries

Medicinal chemistry teams exploiting the 6‑methoxyquinazoline scaffold for ATP‑competitive kinase inhibitors can use 2,4‑dibromo‑6‑methoxyquinazoline as the universal starting material. Chemoselective amination at C‑4 followed by Suzuki‑Miyaura coupling at C‑2 enables rapid SAR exploration of both vectors in a 48‑well plate format, with typical isolated yields of 60–85 % over two steps [1]. The dibromo intermediate eliminates the need for protecting‑group strategies required with mono‑halogenated analogs, compressing a traditional 5‑step sequence into 2 synthetic operations.

Microwave-Assisted One-Pot Bis-Functionalisation

The superior oxidative‑addition kinetics of the C–Br bonds (50–100× faster than C–Cl) permit one‑pot, microwave‑assisted sequential cross‑coupling without isolation of the mono‑substituted intermediate [1]. The protocol yields 2,4‑diaryl‑6‑methoxyquinazolines in 70–90 % yield within 30–60 minutes, compared with 6–24 hours for the analogous dichloro compound under thermal conditions [2]. This throughput advantage is critical for contract research organisations (CROs) operating under tight turnaround deadlines.

Late-Stage Functionalisation of Quinazoline Drug Candidates

When a 6‑methoxyquinazoline core is embedded in a late‑stage intermediate, the C‑2 and C‑4 bromine atoms serve as orthogonal handles for sequential diversification without affecting the pre‑installed functionality at C‑6 [1]. This contrasts with 2,4‑dibromoquinazoline, where the unblocked C‑6 position can undergo competing reactions that erode overall yield and complicate purification [2].

Cost-Efficient Academic Probe Synthesis

Academic groups synthesising chemical probes on a limited budget benefit from the 30–50 % lower procurement cost of 2,4‑dibromo‑6‑methoxyquinazoline relative to tetra‑halogenated quinazoline intermediates [1]. Combined with the elimination of protecting‑group reagents and chromatography steps needed for mono‑brominated analogs, the total synthesis cost for a 24‑member library can be reduced by $2,000–$4,000 relative to routes employing the dichloro or mono‑bromo intermediates [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual orthogonal reactive sites
Chemoselectivity and sequence economy
Microwave-assisted protocols
Accelerated oxidative addition kinetics
Reaction time and conversion efficiency
Late-stage functionalisation
Blocked C-6 position
Regioisomeric purity and yield preservation
Academic probe synthesis
Lower molecular complexity and cost
Procurement cost and synthetic step reduction

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